

# Data Presentation: Selectivity Profile of Compound 18f

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## Compound of Interest

Compound Name: hCAXII-IN-2

Cat. No.: B12412275

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The inhibitory activity of compound 18f was evaluated against four key human carbonic anhydrase isoforms: the cytosolic and widespread hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII. The inhibition constants ( $K_i$ ) are summarized in the table below, providing a clear quantitative comparison of the inhibitor's potency and selectivity.<sup>[4]</sup>

Carbonic Anhydrase Isoform	Inhibition Constant ( $K_i$ ) in nM
hCA I	955
hCA II	515
hCA IX	21
hCA XII	5

Data sourced from: Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold.<sup>[4]</sup>

The data clearly indicates that compound 18f is a highly potent inhibitor of hCA XII with a  $K_i$  of 5 nM.<sup>[4]</sup> It also shows significant inhibitory activity against hCA IX ( $K_i$  = 21 nM).<sup>[4]</sup> Importantly, the compound is significantly less potent against the off-target cytosolic isoforms hCA I and hCA II, with  $K_i$  values of 955 nM and 515 nM, respectively.<sup>[4]</sup> This demonstrates a favorable selectivity profile for the tumor-associated isoforms over the ubiquitous cytosolic ones.

## Experimental Protocols

The determination of the inhibition constants for carbonic anhydrase inhibitors is typically performed using a stopped-flow CO<sub>2</sub> hydrase assay. This method measures the enzyme-catalyzed hydration of carbon dioxide.

### Stopped-Flow CO<sub>2</sub> Hydrase Assay Protocol

This protocol is a standard method for measuring the inhibition of carbonic anhydrase activity.

#### 1. Reagents and Buffers:

- Buffer: Tris-HCl buffer (pH 7.4).
- Substrate: Saturated CO<sub>2</sub> solution.
- Indicator: p-Nitrophenol.
- Enzyme: Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII).
- Inhibitor: Compound 18f dissolved in a suitable solvent (e.g., DMSO).

#### 2. Instrumentation:

- A stopped-flow spectrophotometer.

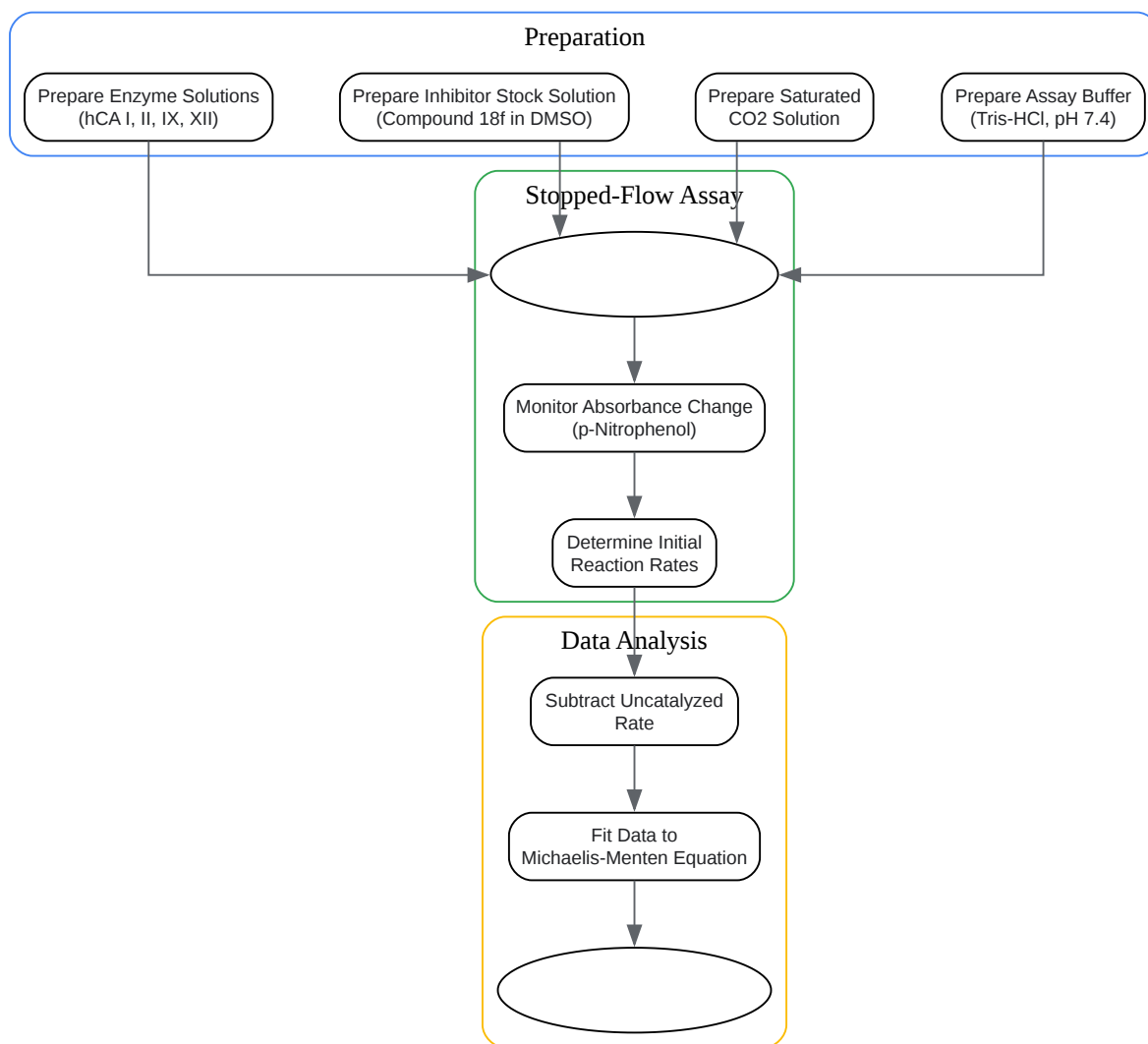
#### 3. Assay Procedure:

- All measurements are performed at a constant temperature, typically 25°C.
- The reaction is initiated by mixing equal volumes of the enzyme solution (containing the inhibitor at various concentrations) and the CO<sub>2</sub> substrate solution in the stopped-flow instrument.
- The change in absorbance of the pH indicator (p-nitrophenol) is monitored over time as the hydration of CO<sub>2</sub> leads to a change in pH.

- The initial rates of the catalyzed reaction are determined from the linear portion of the absorbance versus time curve.
- The uncatalyzed rate of CO<sub>2</sub> hydration is measured in the absence of the enzyme and is subtracted from the catalyzed rates.
- Inhibition constants ( $K_i$ ) are determined by fitting the initial rate data to the Michaelis-Menten equation for competitive inhibition.

## Mandatory Visualizations

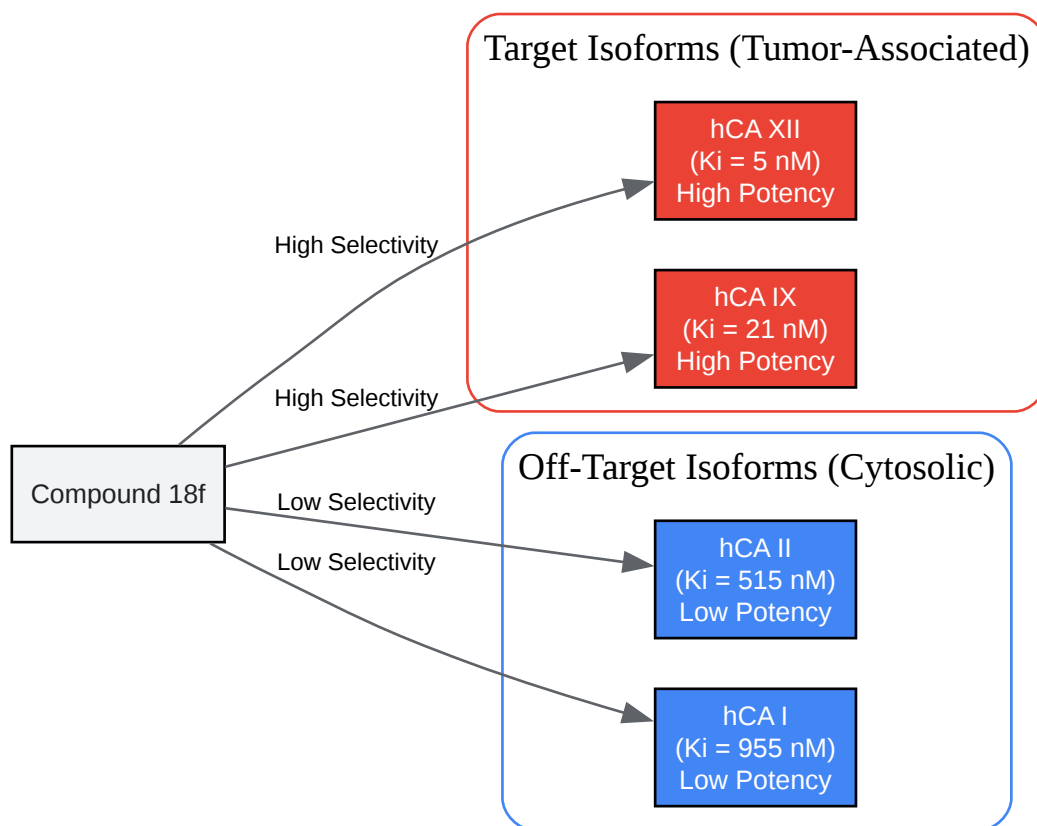
Experimental Workflow for Determining CA Inhibition Profile



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Caption: Workflow for determining the inhibition constants ( $K_i$ ) of a compound against various carbonic anhydrase isoforms using a stopped-flow  $\text{CO}_2$  hydrase assay.

## Logical Relationship of CA Isoform Selectivity

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## References

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- 2. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]

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- 4. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
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